5-Amino-2-piperidin-1-yl-benzoic acid

Description

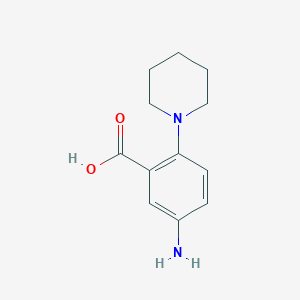

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAYESUQYQHNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355612 | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65989-46-0 | |

| Record name | 5-Amino-2-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65989-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid

This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices.

Introduction

5-Amino-2-piperidin-1-yl-benzoic acid is a disubstituted benzoic acid derivative featuring both an amino group and a piperidinyl moiety. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The presence of a primary aromatic amine, a carboxylic acid, and a tertiary amine provides multiple points for chemical modification, allowing for the exploration of diverse chemical space in the development of novel therapeutic agents.

This guide will detail a reliable two-step synthesis of the title compound, commencing with commercially available starting materials. The pathway involves an initial nucleophilic aromatic substitution reaction, followed by a selective reduction of a nitro group. Each step will be discussed in detail, including the reaction mechanism, optimal conditions, and purification strategies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 5-Amino-2-piperidin-1-yl-benzoic acid (I), suggests a straightforward disconnection. The primary amino group can be derived from the reduction of a nitro group, leading to the intermediate 5-nitro-2-(piperidin-1-yl)benzoic acid (II). The piperidinyl group can be introduced via a nucleophilic aromatic substitution reaction on a suitable benzoic acid derivative. A common and effective precursor for this transformation is 2-chloro-5-nitrobenzoic acid (III), where the chlorine atom is activated towards substitution by the electron-withdrawing nitro group. This retrosynthetic approach is outlined below.

Caption: Retrosynthetic analysis of 5-Amino-2-piperidin-1-yl-benzoic acid.

Synthesis Pathway

The forward synthesis follows the logic of the retrosynthetic analysis, comprising two key transformations:

-

Step 1: Synthesis of 5-nitro-2-(piperidin-1-yl)benzoic acid (II) via Nucleophilic Aromatic Substitution.

-

Step 2: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid (I) via Reduction of the Nitro Group.

A Technical Guide to the Physicochemical Properties of 5-Amino-2-piperidin-1-yl-benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-2-piperidin-1-yl-benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth theoretical grounding and field-proven experimental protocols. We will explore the compound's structural attributes, ionization behavior (pKa), solubility, and lipophilicity (LogP/LogD). Each section integrates the causal relationships between molecular structure and physical properties, providing detailed, step-by-step methodologies for their empirical determination. This guide serves as both a reference and a practical manual for the laboratory characterization of this and similar bi-functional molecules.

Introduction and Molecular Structure Analysis

5-Amino-2-piperidin-1-yl-benzoic acid is a unique small molecule possessing a trifecta of functional groups that dictate its chemical behavior: a carboxylic acid, an aromatic amine, and a tertiary aliphatic amine (within the piperidine ring). This structural arrangement makes it an interesting candidate for pharmaceutical research, where such properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Understanding its fundamental physicochemical characteristics is therefore not an academic exercise, but a critical prerequisite for any rational drug design and development program.[1][2]

The molecule's behavior is defined by the interplay of these groups:

-

Carboxylic Acid (-COOH): An acidic group that will deprotonate to form a carboxylate (-COO⁻) at physiological pH.

-

Aromatic Amine (-NH₂): A weakly basic group attached to the benzene ring.

-

Tertiary Amine (Piperidine): A more strongly basic aliphatic amine group.

This combination of one acidic and two basic centers means the compound is zwitterionic and its net charge is highly dependent on pH.

Caption: Chemical Structure of 5-Amino-2-piperidin-1-yl-benzoic acid.

Ionization Constants (pKa)

The ionization constant, or pKa, is arguably the most critical physicochemical parameter for this molecule, as it dictates the extent of ionization at a given pH.[1][2] This, in turn, influences solubility, permeability across biological membranes, and binding to target proteins.[2][3] Given the three ionizable groups, 5-Amino-2-piperidin-1-yl-benzoic acid will have three distinct pKa values.

-

pKa₁ (Carboxylic Acid): Expected to be in the range of 2-5, typical for a benzoic acid derivative.

-

pKa₂ (Aromatic Amine): Expected to be weakly basic, likely in the range of 3-5. For example, the conjugate acid of 4-aminobenzoic acid has a pKa of 2.50.[4]

-

pKa₃ (Tertiary Piperidine Amine): Expected to be the most basic group, with a pKa for its conjugate acid likely in the range of 9-11.

The molecule's net charge will change as the pH of the environment crosses these pKa values, transitioning from a net positive charge in highly acidic conditions to a net negative charge in highly basic conditions.

Experimental Determination of pKa

Two robust methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[5][6] Potentiometric titration is a high-precision technique considered a gold standard, while UV-Vis spectrophotometry is highly sensitive and requires less material.[5][6]

Workflow: pKa Determination via Potentiometric Titration

Caption: Workflow for pKa determination using potentiometric titration.

-

Preparation: Prepare a 1 mM solution of the compound in water. To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[7]

-

Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure precise pH measurements.[7]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of basic groups.[7]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M HCl (to determine basic pKa values) or 0.1 M NaOH (for acidic pKa values), adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the midpoint of a buffer region, which corresponds to the half-equivalence point on the titration curve.[7][8] Multiple inflection points will be observed for this multi-protic compound.

Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[9][10] Low aqueous solubility is a major hurdle in drug development.[9] The solubility of 5-Amino-2-piperidin-1-yl-benzoic acid is expected to be highly pH-dependent due to its multiple ionizable groups. It will likely exhibit a "U-shaped" solubility profile, with minimum solubility at its isoelectric point (the pH at which the net charge is zero) and higher solubility at acidic and basic pH values where it exists as a charged salt.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[11][12] This method measures the concentration of a saturated solution after a prolonged equilibration period.

Workflow: Solubility Determination via Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

-

Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Incubation: Add an excess amount of the solid compound to a vial containing a known volume of buffer. The excess solid ensures that a saturated solution is formed.[11]

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by high-speed centrifugation or by filtering through a 0.45 µm filter.[9]

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it appropriately. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[9][10]

-

Reporting: The determined concentration is reported as the equilibrium solubility at that specific pH and temperature.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for predicting its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species between octanol and water. For ionizable compounds like ours, the distribution coefficient (LogD) is more relevant, as it accounts for both neutral and ionized forms at a specific pH.

Given the presence of polar N-H and O-H bonds capable of hydrogen bonding, the molecule is expected to have moderate lipophilicity. The LogP of the analogous 4-aminobenzoic acid is 0.83.[13] The addition of the piperidine ring will likely increase the lipophilicity.

Experimental Determination of Lipophilicity

While the shake-flask method can be used, a common and more efficient method for determining LogP/LogD is by using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] This method correlates the retention time of a compound on a hydrophobic column with its lipophilicity.

-

System Setup: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

-

Isocratic Elution: Inject the test compound and the standards onto the column using a series of isocratic mobile phases with varying organic modifier concentrations (e.g., 40%, 50%, 60% methanol).

-

Data Collection: For each mobile phase composition, record the retention time (t_R) and the void time (t_0). Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Extrapolation: For each compound, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% modifier) to determine the intercept, log(k_w).[14][16]

-

Correlation: Create a calibration curve by plotting the known LogP values of the standard compounds against their calculated log(k_w) values.

-

Calculation: Determine the log(k_w) of the test compound and use the calibration curve to calculate its LogP value.

Spectroscopic Profile

Structural confirmation and purity assessment rely on spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include:

-

Aromatic Protons: Signals in the 6.5-8.0 ppm region, showing characteristic splitting patterns based on their substitution.[17][18]

-

Piperidine Protons: Aliphatic signals in the 1.5-3.5 ppm range.

-

Amine (NH₂) and Carboxylic Acid (OH) Protons: These protons are exchangeable and may appear as broad singlets, with chemical shifts that can vary significantly depending on solvent and concentration.[17][19]

-

-

¹³C NMR: Will show distinct signals for the aromatic carbons (110-150 ppm), the carboxyl carbon (>160 ppm), and the aliphatic piperidine carbons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

UV-Vis Spectroscopy: The aromatic ring constitutes a chromophore. The UV spectrum will change as a function of pH as the amine and carboxylate groups ionize, a property that is exploited for pKa determination.[3][20]

Summary of Physicochemical Properties

This table summarizes the core physicochemical properties discussed. Predicted values are based on the analysis of the molecule's structure and comparison with analogous compounds.

| Property | Symbol | Predicted Value / Data | Experimental Method |

| Molecular Formula | - | C₁₂H₁₆N₂O₂ | Mass Spectrometry |

| Molecular Weight | MW | 220.27 g/mol | Mass Spectrometry |

| Ionization Constant 1 | pKa₁ | ~2-5 (Carboxylic Acid) | Potentiometric Titration, UV-Vis |

| Ionization Constant 2 | pKa₂ | ~3-5 (Aromatic Amine) | Potentiometric Titration, UV-Vis |

| Ionization Constant 3 | pKa₃ | ~9-11 (Piperidine Amine) | Potentiometric Titration, UV-Vis |

| Aqueous Solubility | S | pH-dependent | Shake-Flask Method |

| Lipophilicity | LogP | ~1.0 - 2.5 | RP-HPLC |

| Distribution Coefficient | LogD₇.₄ | pH-dependent | RP-HPLC |

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Valko, K. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ScienceDirect. Available at: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry. Available at: [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

-

University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available at: [Link]

-

Chromatography Online. (2001). Determination of pKa Values by Liquid Chromatography. Available at: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available at: [Link]

-

van der Meer, D. (2010). Development of Methods for the Determination of pKa Values. NIH National Center for Biotechnology Information. Available at: [Link]

-

Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Available at: [Link]

-

Al-Mokyna, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link]

-

ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients. Available at: [Link]

-

StuDocu. pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. Available at: [Link]

-

Kyoto Electronics Manufacturing Co., Ltd. ("KEM"). How should the acid dissociation constant pKa be measured?. Available at: [Link]

-

Al-Mokyna, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

Wikipedia. 4-Aminobenzoic acid. Available at: [Link]

-

PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. Available at: [Link]

-

Solubility of Things. 4-Aminobenzoic acid. Available at: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

-

Voisen (China) Chemical Co., Ltd. Customized For 5-(Phenylsulfonamido)-2-(Piperidin-1-yl)Benzoic Acid. Available at: [Link]

-

YouTube. (2024). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. Available at: [Link]

-

OpenOChem Learn. Interpreting. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

-

PubChem. 5-Amino-2-(piperidin-1-ylsulfamoyl)benzoic acid | C12H17N3O4S. Available at: [Link]

-

PubChem. 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid | C13H18N2O3. Available at: [Link]

-

PubChem. 5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid | C13H13N3O2. Available at: [Link]

-

Pharmaffiliates. CAS No : 1416134-48-9 | Product Name : (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate. Available at: [Link]

-

PubChem. 5-Amino-2-(4-butan-2-ylpiperazin-1-yl)benzoic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijirss.com [ijirss.com]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Uncharted Territory: The Mechanistic Landscape of 5-Amino-2-piperidin-1-yl-benzoic acid

An Analysis for the Research and Drug Development Community

Introduction

The aminobenzoic acid framework is a well-established pharmacophore present in a variety of therapeutic agents. Derivatives of aminobenzoic acid have demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Similarly, the piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[3] The presence of this heterocyclic motif is common in compounds targeting the central nervous system and in anticancer agents.[3]

This guide will proceed by dissecting the potential contributions of each structural component to the overall pharmacological profile of 5-Amino-2-piperidin-1-yl-benzoic acid, drawing parallels from known derivatives and related compounds. We will explore hypothetical biological targets and signaling pathways, propose experimental workflows to test these hypotheses, and provide a framework for future research into this intriguing molecule.

Part 1: Deconstructing the Pharmacophore - Potential Biological Activity

The structure of 5-Amino-2-piperidin-1-yl-benzoic acid suggests several avenues for biological interaction. The aminobenzoic acid portion provides a platform for potential anti-inflammatory and analgesic effects, similar to other compounds in this class.[4] The amino and carboxylic acid functional groups can participate in hydrogen bonding and ionic interactions with biological targets.[1][2]

The piperidine moiety introduces a degree of conformational flexibility and basicity, which can be crucial for interacting with specific receptor binding pockets.[3] Piperidine-containing compounds have been shown to exhibit a broad spectrum of activities, including but not limited to, sigma receptor antagonism and kinase inhibition.[5][6]

Hypothesized Biological Targets and Pathways

Given the structural features, several potential biological targets can be postulated for 5-Amino-2-piperidin-1-yl-benzoic acid:

-

Cyclooxygenase (COX) Enzymes: Many benzoic acid derivatives, particularly those with an amino group, exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key in the prostaglandin synthesis pathway.

-

Sigma Receptors: The piperidine scaffold is a common feature in ligands for sigma-1 and sigma-2 receptors, which are involved in a variety of cellular functions, including cell signaling, proliferation, and survival.[5]

-

Kinases: The overall structure may lend itself to binding within the ATP-binding pocket of various kinases, potentially inhibiting their activity and affecting downstream signaling pathways involved in cell growth and proliferation.[6]

-

Ion Channels: Certain aminobenzoic acid derivatives have been shown to modulate the activity of ion channels.[7]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 5-Amino-2-piperidin-1-yl-benzoic acid, assuming a role as a kinase inhibitor.

Caption: Hypothetical inhibition of a receptor tyrosine kinase by 5-Amino-2-piperidin-1-yl-benzoic acid, leading to disruption of downstream signaling.

Part 2: A Roadmap for Mechanistic Elucidation - Proposed Experimental Workflows

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols outline key experiments to begin to unravel the mechanism of action of 5-Amino-2-piperidin-1-yl-benzoic acid.

Experimental Protocol 1: Initial Target Screening

Objective: To identify potential protein targets of 5-Amino-2-piperidin-1-yl-benzoic acid.

Methodology:

-

Panel Screening: Utilize commercially available broad-panel screening services (e.g., against a panel of kinases, GPCRs, ion channels, and nuclear receptors).

-

Affinity Chromatography: a. Immobilize 5-Amino-2-piperidin-1-yl-benzoic acid on a solid support (e.g., agarose beads). b. Incubate the immobilized compound with cell lysates from relevant cell lines (e.g., cancer cell lines, inflammatory cell lines). c. Wash away non-specifically bound proteins. d. Elute specifically bound proteins. e. Identify eluted proteins using mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the results to identify high-affinity binding partners.

Experimental Protocol 2: Validation of Target Engagement in a Cellular Context

Objective: To confirm that 5-Amino-2-piperidin-1-yl-benzoic acid engages with the identified target(s) within a living cell.

Methodology:

-

Cellular Thermal Shift Assay (CETSA): a. Treat intact cells with varying concentrations of 5-Amino-2-piperidin-1-yl-benzoic acid. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the soluble fraction by Western blot or mass spectrometry to assess the thermal stabilization of the target protein upon compound binding.

-

Target-Specific Reporter Assays: If the identified target has a known enzymatic activity or is part of a well-defined signaling pathway, utilize reporter gene assays to measure the functional consequences of target engagement.

The following diagram illustrates a typical workflow for target identification and validation.

Caption: A streamlined workflow for the discovery and validation of biological targets for a novel compound.

Part 3: Quantitative Data and Future Directions

As no specific experimental data for 5-Amino-2-piperidin-1-yl-benzoic acid is available, a data table cannot be generated at this time. However, upon completion of the proposed experiments, the following table structure would be appropriate for summarizing key findings.

Table 1: Summary of In Vitro Activity for 5-Amino-2-piperidin-1-yl-benzoic acid

| Target/Assay | IC₅₀ / EC₅₀ (µM) | Binding Affinity (Kᵢ/Kₔ, µM) | Notes |

| Identified Target 1 | |||

| Identified Target 2 | |||

| Cell-based Assay 1 | |||

| Cell-based Assay 2 |

Future Directions

The path to understanding the mechanism of action of 5-Amino-2-piperidin-1-yl-benzoic acid is currently unwritten. The immediate priorities for research should be:

-

Chemical Synthesis and Characterization: The first step is to synthesize and thoroughly characterize the compound to ensure purity and stability for biological testing.

-

Broad Biological Screening: A comprehensive screening against a diverse panel of biological targets is crucial to identify initial leads for its mechanism of action.

-

In Vitro and In Vivo Studies: Following target identification, a suite of in vitro and cell-based assays should be employed to validate these targets and elucidate the downstream signaling effects. Subsequent in vivo studies in relevant animal models will be necessary to understand its physiological effects and therapeutic potential.

While the current body of scientific knowledge on 5-Amino-2-piperidin-1-yl-benzoic acid is nascent, its chemical structure holds considerable promise for intriguing pharmacological activity. The convergence of the aminobenzoic acid and piperidine scaffolds suggests a molecule with the potential to interact with a range of important biological targets. The experimental roadmap outlined in this guide provides a clear and logical path forward for researchers to begin to unravel the mysteries of this compound. The journey of discovery for 5-Amino-2-piperidin-1-yl-benzoic acid has just begun, and it is one that could lead to the development of novel therapeutic agents.

References

-

Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5789. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 117096072, 5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid. Available from: [Link]

-

Rojas-Dono, R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(2), 481. Available from: [Link]

-

Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(12), 1205-1219. Available from: [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8089. Available from: [Link]

-

Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5283-5290. Available from: [Link]

Sources

- 1. Buy 5-Amino-2-benzyloxy-benzoic acid | 1096863-22-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Amino-2-piperidin-1-yl-benzoic acid

This guide provides an in-depth technical exploration of the spectroscopic techniques required for the comprehensive characterization of 5-Amino-2-piperidin-1-yl-benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Imperative for Rigorous Characterization

5-Amino-2-piperidin-1-yl-benzoic acid is a molecule of interest due to its substituted aminobenzoic acid scaffold, a common feature in pharmacologically active compounds. The precise arrangement of the amino, piperidinyl, and carboxylic acid groups on the benzene ring dictates its chemical properties and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the necessary tools to achieve this, offering a detailed fingerprint of the molecule's electronic and structural identity. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the definitive characterization of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecule's constituent parts is essential for interpreting its spectroscopic data. The key structural features of 5-Amino-2-piperidin-1-yl-benzoic acid are:

-

A tri-substituted benzene ring: This aromatic core will dominate the ¹H and ¹³C NMR spectra in the aromatic region and produce characteristic bands in the IR and UV-Vis spectra.[1]

-

A primary aromatic amine (-NH₂): This group will present characteristic signals in both ¹H NMR and IR spectra.

-

A carboxylic acid (-COOH): The acidic proton will have a distinct, often broad, signal in the ¹H NMR spectrum, and the carbonyl (C=O) and hydroxyl (O-H) groups will show strong, characteristic absorptions in the IR spectrum.[2][3]

-

A piperidine ring: The aliphatic protons of this saturated heterocyclic ring will appear in the upfield region of the ¹H NMR spectrum, and the C-H and C-N bonds will have corresponding signals in the IR and ¹³C NMR spectra.[4]

The interplay of these functional groups, including electronic effects (resonance and induction) and potential intramolecular interactions, will subtly influence the exact positions and appearances of their respective spectroscopic signals.

In-depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Amino-2-piperidin-1-yl-benzoic acid, both ¹H and ¹³C NMR will provide a wealth of information.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine and carboxylic acid groups.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Acquire a ¹³C NMR spectrum, often requiring a larger number of scans for sufficient signal-to-noise ratio.

-

Consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals, respectively.

-

The expected ¹H NMR spectrum will show distinct signals corresponding to the aromatic, piperidinyl, amino, and carboxylic acid protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 10 (often broad) | Singlet (s) | 1H | The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. |

| Aromatic (Ar-H) | 6.5 - 8.0 | Doublet (d), Doublet of Doublets (dd) | 3H | The electronic effects of the amino, piperidinyl, and carboxyl groups will dictate the specific shifts. The protons will show coupling to their neighbors. |

| Amino (-NH₂) | ~5.0 - 6.0 (in DMSO-d₆) | Broad Singlet (br s) | 2H | The chemical shift is solvent-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. |

| Piperidine (α to N) | ~2.8 - 3.2 | Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield relative to other aliphatic protons. |

| Piperidine (β, γ to N) | ~1.5 - 1.8 | Multiplet (m) | 6H | These protons are in a more typical aliphatic environment.[4] |

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number and types of carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-COOH) | 165 - 175 | The carbonyl carbon is highly deshielded. |

| Aromatic (Ar-C) | 110 - 150 | The specific shifts of the six aromatic carbons will be influenced by the attached substituents. Carbons attached to heteroatoms will be further downfield. |

| Piperidine (α to N) | ~50 - 60 | The carbon atom adjacent to the nitrogen is deshielded. |

| Piperidine (β, γ to N) | ~20 - 30 | These carbons are in a typical aliphatic range. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr should be taken first and subtracted from the sample spectrum.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad | The broadness is due to strong hydrogen bonding.[3] |

| N-H stretch (Amine) | 3300 - 3500 | Two sharp bands (for primary amine) | Corresponds to the symmetric and asymmetric stretching of the N-H bonds. |

| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, medium | Characteristic of C-H bonds on a benzene ring. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Sharp, medium to strong | From the C-H bonds of the piperidine ring. |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp | The exact position is influenced by conjugation with the aromatic ring and potential hydrogen bonding.[2] |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands | These bands confirm the presence of the aromatic ring.[1] |

| C-N stretch | 1250 - 1350 | Medium | For the aromatic amine and the piperidine nitrogen. |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium to strong | Associated with the C-O single bond of the carboxylic acid. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely show a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and, consequently, the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum. If fragmentation data is desired, perform tandem MS (MS/MS) on the parent ion.

-

Molecular Ion Peak: For 5-Amino-2-piperidin-1-yl-benzoic acid (C₁₂H₁₆N₂O₂), the expected monoisotopic mass is approximately 220.1212 g/mol . A high-resolution mass spectrum should confirm this value to within a few parts per million (ppm).

-

Expected Fragmentation:

-

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.

-

Loss of COOH (45 Da): Decarboxylation is a characteristic fragmentation pathway.

-

Fragmentation of the piperidine ring: Cleavage of the C-C bonds within the piperidine ring can lead to a series of smaller fragments.

-

The reporting of mass spectrometry data should follow established guidelines, such as those from the Royal Society of Chemistry (RSC), indicating the mass-to-charge ratio (m/z) and relative intensities.[6][7]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-800 nm) using a spectrophotometer.

The UV-Vis spectrum is expected to be dominated by the chromophore of the substituted benzene ring. One would anticipate π → π* transitions, with the presence of the amino and carboxyl groups likely shifting the absorbance maxima (λ_max) compared to unsubstituted benzene. The presence of absorption bands in the 200-400 nm range is a strong indicator of an aromatic system.[1]

Comprehensive Characterization Workflow

To ensure the identity and purity of a sample of 5-Amino-2-piperidin-1-yl-benzoic acid, a logical workflow should be followed.

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

The spectroscopic analysis of 5-Amino-2-piperidin-1-yl-benzoic acid requires a multi-faceted approach, with each technique providing a unique and complementary piece of the structural puzzle. By systematically applying NMR, FT-IR, MS, and UV-Vis spectroscopy and understanding the underlying principles that govern the interaction of electromagnetic radiation with the molecule's specific functional groups, researchers can confidently determine its structure and purity. This guide provides the technical framework and expert insights necessary to achieve a robust and reliable characterization, a critical step in any research or development pipeline.

References

-

NIST Atomic Spectra Database . National Institute of Standards and Technology. [Link]

-

re3data.org: NIST Atomic Spectra Database . [Link]

-

Practical Guide to Chemometric Analysis of Optical Spectroscopic Data . ACS Publications. [Link]

-

Practical Guide to Chemometric Analysis of Optical Spectroscopic Data | Journal of Chemical Education . ACS Publications. [Link]

-

NIST: Atomic Spectra Database Lines Form . Physical Measurement Laboratory. [Link]

-

NIST Atomic Energy Levels and Spectra Bibliographic Database . Data.gov. [Link]

-

The NIST atomic spectra database . AIP Publishing. [Link]

-

Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study . National Institutes of Health. [Link]

-

Guide to spectral data . Royal Society of Chemistry. [Link]

-

Experimental reporting . The Royal Society of Chemistry. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

ACS Data Handbook . Space Telescope Science Institute. [Link]

-

IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles . ChemRxiv. [Link]

-

Chapter 5: ACS Data Analysis . HST User Documentation. [Link]

-

Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes . National Institutes of Health. [Link]

-

Supporting information . The Royal Society of Chemistry. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... . ResearchGate. [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Agilent. [Link]

-

15.7 Spectroscopy of Aromatic Compounds . OpenStax. [Link]

-

Student Study Materials . ACS Exams - UW-Milwaukee. [Link]

-

How to report mass spectroscopy and elemental analysis in the RSC style . Physics Forums. [Link]

-

5-Amino-2-(piperidin-1-ylsulfamoyl)benzoic acid . PubChem. [Link]

-

5-Amino-2-(piperidin-3-ylmethoxy)benzoic acid . PubChem. [Link]

-

5-Amino-2-anilino-benzoic acid . SpectraBase. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . National Institutes of Health. [Link]

-

5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents . PubMed. [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand . ResearchGate. [Link]

-

Novel amino-Li resin for water-based solid-phase peptide synthesis . Wiley Online Library. [Link]

-

Data Format Standard . NFDI4Chem Knowledge Base. [Link]

-

5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid . PubChem. [Link]

-

Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid . ResearchGate. [Link]

-

Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging . MDPI. [Link]

-

infrared spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

-

Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines using a one-pot multibond forming process . Spiral, Imperial College London. [Link]

-

"This is a post-peer-review, pre-copyedit version of an article published in Analytical and Bioanalytical Chemistry." . University of Bari Aldo Moro. [Link]

-

mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ . La Clinica Terapeutica. [Link]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental reporting [rsc.org]

- 7. physicsforums.com [physicsforums.com]

An In-depth Technical Guide to 5-Amino-2-piperidin-1-yl-benzoic acid (CAS 65989-46-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-piperidin-1-yl-benzoic acid is a unique organic molecule that holds considerable interest for the fields of medicinal chemistry and drug discovery. Its structure, which combines a benzoic acid moiety with a piperidine ring and an amino group, positions it as a versatile scaffold for the synthesis of a wide array of more complex derivatives. The piperidine motif is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a key interaction element with various biological targets.[1] Similarly, the aminobenzoic acid core is a common building block in the development of pharmacologically active agents, including anti-inflammatory and antimicrobial compounds.[2][3] This guide provides a comprehensive overview of the known and predicted properties of 5-Amino-2-piperidin-1-yl-benzoic acid, its synthesis, and its potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-piperidin-1-yl-benzoic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 65989-46-0 | N/A |

| Molecular Formula | C₁₂H₁₆N₂O₂ | N/A |

| Molecular Weight | 220.27 g/mol | N/A |

| Melting Point | 187-189 °C | N/A |

| Density | 1.374 g/cm³ | N/A |

| logP | 0.83 | N/A |

| Appearance | Solid | N/A |

The positive logP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would commence with a commercially available di-substituted benzene ring, such as 2-chloro-5-nitrobenzoic acid. This starting material provides the correct orientation of the functional groups required in the final product.

Caption: Proposed two-step synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid.

Experimental Protocol:

Step 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid

-

To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add piperidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-Nitro-2-(piperidin-1-yl)benzoic acid.

Step 2: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid

-

Dissolve the 5-Nitro-2-(piperidin-1-yl)benzoic acid (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid can be used.

-

Stir the reaction at room temperature until the reduction of the nitro group is complete, as monitored by TLC.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. If an acid was used for the reduction, neutralize the mixture with a base (e.g., NaHCO₃) to precipitate the free amine.

-

Collect the solid product by filtration, wash with water, and dry.

Purification:

The crude 5-Amino-2-piperidin-1-yl-benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product in high purity.

Spectroscopic Analysis

While experimentally obtained spectra for 5-Amino-2-piperidin-1-yl-benzoic acid are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to COOH) | ~7.8 | d | 1H |

| Aromatic H (ortho to NH₂) | ~6.8 | dd | 1H |

| Aromatic H (meta to COOH & NH₂) | ~7.2 | d | 1H |

| Piperidine H (α to N) | ~3.0 - 3.2 | m | 4H |

| Piperidine H (β to N) | ~1.6 - 1.8 | m | 4H |

| Piperidine H (γ to N) | ~1.5 - 1.7 | m | 2H |

| Amino (NH₂) | ~4.0 - 5.0 (broad) | s | 2H |

| Carboxylic Acid (OH) | >10.0 (broad) | s | 1H |

The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. The piperidine protons will appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~170 - 175 |

| Aromatic C (attached to COOH) | ~125 - 130 |

| Aromatic C (attached to piperidine) | ~150 - 155 |

| Aromatic C (attached to NH₂) | ~140 - 145 |

| Aromatic CHs | ~115 - 135 |

| Piperidine C (α to N) | ~50 - 55 |

| Piperidine C (β to N) | ~25 - 30 |

| Piperidine C (γ to N) | ~23 - 27 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amino group): Two sharp peaks around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption band around 1680-1710 cm⁻¹

-

C-N stretch: Around 1250-1350 cm⁻¹

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region

Chemical Reactivity and Stability

5-Amino-2-piperidin-1-yl-benzoic acid possesses three main reactive sites: the carboxylic acid group, the aromatic amino group, and the secondary amine within the piperidine ring (though in this case it is a tertiary amine attached to the benzene ring).

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Amino Group: The aromatic amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization.

-

Piperidine Nitrogen: The nitrogen of the piperidine ring is a tertiary amine and is generally less reactive than the primary aromatic amine.

The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents due to the presence of the amino group.

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in 5-Amino-2-piperidin-1-yl-benzoic acid are frequently found in molecules with a wide range of biological activities. This makes it a compound of significant interest for screening and as a starting point for the development of new therapeutic agents.

Rationale for Pharmacological Interest

Caption: Rationale for the pharmacological interest in 5-Amino-2-piperidin-1-yl-benzoic acid.

-

Piperidine-Containing Drugs: The piperidine ring is a common feature in many approved drugs, contributing to their efficacy and safety profiles.[1] Its presence in a molecule can influence lipophilicity, basicity, and conformational flexibility, all of which are critical for target binding and pharmacokinetic properties.

-

Aminobenzoic Acid Derivatives: Derivatives of aminobenzoic acid have been investigated for a variety of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[2][3]

Given these precedents, 5-Amino-2-piperidin-1-yl-benzoic acid is a promising candidate for inclusion in screening libraries for a wide range of biological targets. Its functional groups also provide convenient handles for the synthesis of combinatorial libraries to explore structure-activity relationships.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Amino-2-piperidin-1-yl-benzoic acid. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-2-piperidin-1-yl-benzoic acid is a fascinating molecule with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of interesting biological activity. This technical guide provides a solid foundation for researchers and scientists working with or considering this compound for their research endeavors. Further experimental investigation into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully unlock its potential.

References

-

Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]

-

Iftikhar, K., Murtaza, S., Kousar, N., Abbas, A., & Tahir, M. N. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Acta Poloniae Pharmaceutica, 78(4), 455-466. [Link]

- U.S. Patent No. 10,662,190 B2. (2020). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

-

Zielińska-Pisklak, M., & Stolarczyk, M. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3321. [Link]

-

Representation of p-Aminobenzoic acid as a sun-screening agent for human beings. (n.d.). [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Molecules, 19(9), 13444–13462. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). [Link]

-

Alagić-Džambić, L., Vehabović, M., Avdić, N., Kaljun, S., Kokorović, N., & Džambić, M. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116035. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). Pharmaceuticals, 17(5), 612. [Link]

-

Rapado, L. N., Freitas, G. C., Polpo, A., Rojas-Cardozo, M., Rincón, J. V., Scotti, M. T., Kato, M. J., Nakano, E., & Furlan, M. (2014). A Benzoic Acid Derivative and Flavokawains From Piper Species as Schistosomiasis Vector Controls. Journal of Natural Products, 77(5), 1141–1147. [Link]

-

Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29695–29712. [Link]

-

Izawa, K., Chen, Y., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

5-Amino-2-(3-cyclopropylpyrazol-1-yl)benzoic acid. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018). Proceedings, 2(23), 1437. [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

-

5-Amino-2-anilino-benzoic acid. (n.d.). SpectraBase. [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Baghdad Science Journal, 21(3). [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Amino-2-piperidin-1-yl-benzoic acid: Synthesis, Characterization, and Scientific Context

Abstract

While the specific discovery and developmental history of 5-Amino-2-piperidin-1-yl-benzoic acid is not extensively documented in publicly accessible literature, its constituent molecular scaffolds—the N-aryl piperidine and the 5-aminobenzoic acid moieties—are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to 5-Amino-2-piperidin-1-yl-benzoic acid, grounded in established and reliable chemical transformations. We will delve into the rationale behind the selected reactions, provide detailed, step-by-step experimental protocols, and discuss methods for the purification and characterization of the target compound and its intermediates. Furthermore, we will explore the broader scientific context of this molecular structure by examining the known biological activities of related derivatives, thereby offering insights into its potential applications for researchers in drug discovery and development.

Introduction: The Scientific Rationale

The convergence of the piperidine ring and the aminobenzoic acid framework in a single molecule creates a scaffold with significant potential for biological activity. Piperidine and its derivatives are ubiquitous in pharmaceuticals, known for their diverse pharmacological effects, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. Similarly, aminobenzoic acid derivatives serve as crucial intermediates in the synthesis of dyes and are precursors to various therapeutic agents.

The strategic placement of an amino group at the 5-position and a piperidine ring at the 2-position of the benzoic acid core results in a molecule with distinct electronic and steric properties. This arrangement offers multiple points for further chemical modification, making it an attractive building block for creating libraries of compounds for high-throughput screening. This guide aims to provide researchers with the foundational knowledge to synthesize, purify, and characterize 5-Amino-2-piperidin-1-yl-benzoic acid, enabling its exploration in various scientific endeavors.

A Proposed Synthetic Pathway

A logical and efficient three-step synthetic route to the target compound is proposed, starting from the commercially available 2-chlorobenzoic acid. This pathway is designed for both scalability and high yield, leveraging well-understood and reliable chemical reactions.

Caption: Proposed three-step synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid

Rationale: The initial step involves the nitration of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The nitration is expected to occur primarily at the position para to the chloro group and meta to the carboxylic acid group, yielding the desired 2-chloro-5-nitrobenzoic acid. Performing the reaction at low temperatures is crucial to minimize the formation of undesired isomers.[1][2]

Protocol:

-

In a flask equipped with a stirrer, add 160 g of concentrated sulfuric acid and cool to below 0°C in an ice-salt bath.[1]

-

Slowly add 32 g of 2-chlorobenzoic acid while maintaining the temperature below 0°C.

-

Prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

-

Slowly heat the mixture to 60°C, then pour it onto 400 g of crushed ice.

-

Collect the precipitated 2-chloro-5-nitrobenzoic acid by filtration.

-

For purification, recrystallize the crude product from boiling water. A yield of approximately 92% of the pure product can be expected.[1]

Step 2: Synthesis of 5-nitro-2-(piperidin-1-yl)benzoic acid

Rationale: This step involves a nucleophilic aromatic substitution where piperidine displaces the chlorine atom on the 2-chloro-5-nitrobenzoic acid. The presence of the electron-withdrawing nitro group para to the chlorine atom activates the ring towards nucleophilic attack. A microwave-assisted, solvent-free method is proposed for its efficiency and high yield.[3] Alternatively, a Palladium-catalyzed Buchwald-Hartwig amination could be employed, which is a powerful method for forming C-N bonds.[4][5][6]

Protocol (Microwave-Assisted):

-

In a microwave reaction vessel, combine 2-chloro-5-nitrobenzoic acid with a molar excess of piperidine.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 5-30 minutes at a temperature between 80-120°C.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and dilute with water.

-

Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid

Rationale: The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation. A classic approach is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst offers a cleaner reaction profile.[7]

Protocol (Catalytic Hydrogenation):

-

Dissolve 5-nitro-2-(piperidin-1-yl)benzoic acid in a suitable solvent such as ethanol or methanol.

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Observations |

| 2-chloro-5-nitrobenzoic acid | ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (around 7.5-8.5 ppm). |

| ¹³C NMR | Signals corresponding to the carboxyl carbon and the aromatic carbons. | |

| IR | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and C-Cl bonds. | |

| 5-nitro-2-(piperidin-1-yl)benzoic acid | ¹H NMR | Appearance of signals in the aliphatic region (around 1.5-3.5 ppm) corresponding to the piperidine protons, along with the aromatic protons. |

| ¹³C NMR | Aliphatic carbons of the piperidine ring will be visible, in addition to the aromatic and carboxyl carbons. | |

| IR | Disappearance of the C-Cl stretch and appearance of C-N stretching vibrations. | |

| 5-Amino-2-piperidin-1-yl-benzoic acid | ¹H NMR | Upfield shift of the aromatic protons due to the electron-donating amino group. Appearance of a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Characteristic shifts in the aromatic region reflecting the change from a nitro to an amino substituent. | |

| IR | Disappearance of the N-O stretching bands and appearance of N-H stretching bands for the primary amine. | |

| Mass Spec | The molecular ion peak should correspond to the calculated molecular weight of the target compound. |

Broader Context and Potential Applications

The structural motifs present in 5-Amino-2-piperidin-1-yl-benzoic acid suggest several avenues for its application in research and development.

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

Derivatives of aminobenzoic acids and piperidines have been investigated for a wide range of biological activities. For instance, various substituted aminobenzoic acids have shown potential as anti-inflammatory and analgesic agents.[8] Piperidine-containing compounds are known to exhibit antimicrobial, anticancer, and σ1 receptor ligand activities.[9][10] The title compound serves as an excellent starting point for generating a library of derivatives for screening against various biological targets. The amino group and the carboxylic acid group can be readily functionalized to explore structure-activity relationships (SAR).

Conclusion

While the historical discovery of 5-Amino-2-piperidin-1-yl-benzoic acid remains elusive, its synthesis is readily achievable through a robust and logical chemical sequence. This guide provides the necessary theoretical foundation and practical protocols for researchers to produce this compound in a laboratory setting. The versatile structure of 5-Amino-2-piperidin-1-yl-benzoic acid makes it a valuable building block for the development of novel compounds with potential therapeutic applications. The methodologies and insights presented herein are intended to empower researchers in their quest for new scientific discoveries.

References

-

PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

American Chemical Society. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]

-

Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]

-

Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Retrieved from [Link]

- Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.

-

MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - CN104045574A.

-

Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.

-

National Center for Biotechnology Information. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Theoretical and Computational Approaches in the Study of 5-Amino-2-piperidin-1-yl-benzoic acid: A Technical Guide

Foreword: Unveiling Molecular Landscapes through Computational Lenses

In the modern era of drug discovery and materials science, the synergy between experimental synthesis and theoretical computation is paramount. The molecule at the heart of this guide, 5-Amino-2-piperidin-1-yl-benzoic acid, represents a fascinating scaffold, combining the structural motifs of aminobenzoic acid and piperidine. While its experimental exploration may be nascent, theoretical and computational chemistry offers a powerful and predictive lens through which we can elucidate its fundamental properties and potential applications. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the in silico investigation of this molecule and its analogs. We will move beyond a mere listing of methods to explain the causality behind computational choices, ensuring a robust and self-validating theoretical protocol.

Foundational Analysis: Understanding the Building Blocks

The structure of 5-Amino-2-piperidin-1-yl-benzoic acid, with its aminobenzoic acid core and a piperidine substituent, suggests a rich field for theoretical exploration. Aminobenzoic acids are known building blocks in pharmaceuticals, with para-aminobenzoic acid (PABA) being a notable example with diverse biological roles, including antimicrobial and anti-inflammatory properties[1][2]. The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage in various intermolecular interactions, making it a "privileged scaffold" in drug design[3].

A foundational theoretical study of this molecule would, therefore, aim to understand how these two key components influence the overall electronic structure, conformation, and potential biological activity.

Quantum Chemical Investigations: Elucidating Electronic and Structural Properties

Density Functional Theory (DFT) stands as a cornerstone for quantum chemical calculations, offering a balance between accuracy and computational cost. It is instrumental in predicting the molecular and electronic properties of novel compounds[4].

Geometry Optimization and Conformational Analysis